molecular formula C8H11NO B11923955 7-Aminospiro[2.5]oct-6-EN-5-one

7-Aminospiro[2.5]oct-6-EN-5-one

Cat. No.: B11923955
M. Wt: 137.18 g/mol
InChI Key: FFCKZZNBDZOCOF-UHFFFAOYSA-N
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Description

7-Aminospiro[2.5]oct-6-EN-5-one: is a chemical compound with the molecular formula C8H11NO . It features a spirocyclic structure, which includes a three-membered ring fused to a six-membered ring. The compound contains a primary amine group and a ketone functional group, making it an interesting subject for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-Aminospiro[2.5]oct-6-EN-5-one typically involves the formation of the spirocyclic structure followed by the introduction of the amine and ketone functionalities. One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, followed by amination and oxidation reactions.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group in 7-Aminospiro[2.5]oct-6-EN-5-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The primary amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Chemistry:

7-Aminospiro[2.5]oct-6-EN-5-one is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds, which are valuable in medicinal chemistry.

Biology:

The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding in biological systems.

Medicine:

Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Aminospiro[2.5]oct-6-EN-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
  • Spiro[cyclopropane-1,2’-steroids]
  • Spiro[cyclopropane-1,9’-fluorene]

Comparison:

7-Aminospiro[2.5]oct-6-EN-5-one is unique due to its specific spirocyclic structure and the presence of both amine and ketone functionalities.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-aminospiro[2.5]oct-5-en-7-one

InChI

InChI=1S/C8H11NO/c9-6-3-7(10)5-8(4-6)1-2-8/h3H,1-2,4-5,9H2

InChI Key

FFCKZZNBDZOCOF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=CC(=O)C2)N

Origin of Product

United States

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